Cambendazole-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

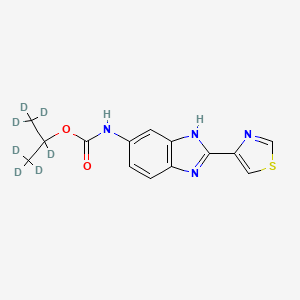

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHWHNCPFEXLL-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746859 | |

| Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-48-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cambendazole-d7: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cambendazole-d7, a deuterated analog of the anthelmintic drug Cambendazole. It is intended to serve as a critical resource for professionals in research and drug development, offering detailed information on its primary applications, physicochemical properties, and analytical methodologies.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Cambendazole, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Cambendazole in complex matrices using mass spectrometry-based methods.

Primary Use: The principal application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its near-identical chemical and physical properties to Cambendazole, while its increased mass allows for clear differentiation in a mass spectrometer. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | Isopropyl [2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl]carbamate-d7 |

| Molecular Formula | C₁₄H₇D₇N₄O₂S |

| Molecular Weight | 309.4 g/mol |

| CAS Number | 1228182-48-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) |

| Isotopic Purity | Typically >98% (specific to manufacturer) |

Mechanism of Action of Cambendazole

To appreciate the importance of quantifying Cambendazole, it is essential to understand its mechanism of action. Cambendazole, like other benzimidazole anthelmintics, exerts its parasiticidal effect by targeting tubulin.

Benzimidazoles selectively bind to the β-tubulin subunit of parasitic nematodes, inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule formation is critical as these structures are vital for essential cellular functions in the parasite, including cell division, nutrient absorption, and intracellular transport. The inhibition of these processes ultimately leads to the death of the parasite.

Experimental Protocols: Quantification of Cambendazole using this compound

The following section details a representative experimental protocol for the quantification of Cambendazole in bovine milk using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for benzimidazole analysis.[3]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of veterinary drug residues in food matrices.

Methodology:

-

Sample Aliquoting: Take a 5 mL aliquot of homogenized bovine milk.

-

Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to the milk sample.

-

Extraction: Add 10 mL of acetonitrile and QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Homogenization: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

-

Cleanup: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Evaporation: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of Cambendazole.

| Parameter | Recommended Conditions |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | Cambendazole: 303.1, this compound: 310.1 |

| Product Ions (m/z) | Cambendazole: 245.1, 203.1; this compound: 252.1, 210.1 |

| Collision Energy | Optimized for each transition |

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve using known concentrations of Cambendazole standard solutions, each spiked with a constant concentration of this compound. The peak area ratio of the analyte (Cambendazole) to the internal standard (this compound) is plotted against the concentration of the analyte. The concentration of Cambendazole in unknown samples is then determined from this calibration curve.

Method Validation Parameters:

A robust analytical method using this compound should be validated for the following parameters:

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cambendazole in various matrices. Its use as an internal standard in LC-MS/MS methods is critical for ensuring the reliability of analytical data in research, drug development, and food safety monitoring. This guide provides a foundational understanding and practical protocols to aid researchers in the effective application of this compound.

References

- 1. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of inhibition of polymerisation of mammalian tubulin and helminth ovicidal activity by benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nucleus.iaea.org [nucleus.iaea.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Cambendazole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Cambendazole and its deuterated analog, Cambendazole-d7. The synthesis is presented as a multi-step process, reconstructed from established chemical principles and literature on related compounds. This document offers detailed, plausible experimental protocols, structured data tables for key quantitative information, and visualizations to elucidate the synthetic workflow.

Introduction

Cambendazole, isopropyl 2-(4-thiazolyl)-5-benzimidazolecarbamate, is an anthelmintic agent. Isotopic labeling, particularly with deuterium, is a critical technique in drug development. Deuterated compounds, such as this compound, serve as invaluable internal standards for pharmacokinetic and metabolic studies, offering enhanced accuracy in mass spectrometry-based quantification. The increased mass of the deuterated analog allows for clear differentiation from the unlabeled drug without significantly altering its chemical properties. The "-d7" designation in this compound indicates the replacement of seven hydrogen atoms with deuterium on the isopropyl group.

Reconstructed Synthetic Pathway

-

Synthesis of the Benzimidazole Core: Construction of the 2-(4-thiazolyl)-5-aminobenzimidazole intermediate.

-

Preparation of the Deuterated Labeling Agent: Synthesis of isopropyl-d7 chloroformate from commercially available isopropanol-d8.

-

Final Acylation Step: Coupling of the benzimidazole intermediate with the deuterated labeling agent to yield this compound.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous reactions found in the chemical literature.

Stage 1: Synthesis of the Benzimidazole Core

3.1.1. Synthesis of 5-Nitro-2-(thiazol-4-yl)benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitroaniline (1 equivalent) and 2-aminothiazole (1.1 equivalents) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 5-nitro-2-(thiazol-4-yl)benzimidazole.

3.1.2. Reduction to 5-Amino-2-(thiazol-4-yl)benzimidazole

-

Reaction Setup: To a solution of 5-nitro-2-(thiazol-4-yl)benzimidazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl2·2H2O) (3-4 equivalents) portion-wise.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-amino-2-(thiazol-4-yl)benzimidazole can be used in the next step without further purification or can be purified by column chromatography.

Stage 2: Preparation of Isopropyl-d7 Chloroformate

-

Reaction Setup: In a fume hood, prepare a solution of phosgene (or a safer equivalent like triphosgene) in a dry, inert solvent such as toluene in a flask equipped for low-temperature reactions.

-

Reaction Conditions: Cool the phosgene solution to 0-5 °C. Slowly add a solution of isopropanol-d8 (1 equivalent) in the same solvent, maintaining the temperature below 10 °C. Allow the reaction to stir at this temperature for 1-2 hours and then warm to room temperature and stir for an additional 12 hours.

-

Product Isolation: The resulting isopropyl-d7 chloroformate is typically used in solution for the subsequent reaction due to its reactivity and potential for decomposition upon purification.

Stage 3: Synthesis of this compound

-

Reaction Setup: Dissolve 5-amino-2-(thiazol-4-yl)benzimidazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, along with a base like triethylamine or pyridine (1.2 equivalents).

-

Reaction Conditions: Cool the solution to 0-5 °C. Add the freshly prepared solution of isopropyl-d7 chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Starting Material |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |

| 5-Nitro-2-(thiazol-4-yl)benzimidazole | C₁₀H₆N₄O₂S | 246.25 | Intermediate |

| 5-Amino-2-(thiazol-4-yl)benzimidazole | C₁₀H₈N₄S | 216.27 | Intermediate |

| Isopropanol-d8 | C₃D₈O | 68.16 | Deuterium Source |

| Isopropyl-d7 Chloroformate | C₄D₇ClO₂ | 130.61 | Labeling Agent |

| This compound | C₁₄H₇D₇N₄O₂S | 309.40 | Final Product |

Table 2: Expected Reaction Yields and Purity

| Reaction Stage | Product | Theoretical Yield (%) | Isotopic Purity (%) |

| Benzimidazole Core Synthesis | 5-Amino-2-(thiazol-4-yl)benzimidazole | 60-70 | N/A |

| Final Acylation | This compound | 50-65 | >98 |

Table 3: Analytical Characterization Data for this compound

| Analysis Method | Expected Results |

| ¹H NMR | Absence of signals corresponding to the isopropyl protons. Presence of aromatic and carbamate NH protons. |

| ¹³C NMR | Signals corresponding to the benzimidazole and thiazole rings, and the carbonyl group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 310.1 |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key transformations in the synthesis of the 5-amino-2-(thiazol-4-yl)benzimidazole intermediate.

Caption: Key steps in forming the benzimidazole intermediate.

Conclusion

This technical guide provides a detailed, albeit reconstructed, pathway for the synthesis and isotopic labeling of this compound. The provided protocols and data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis of high-purity this compound is essential for its application as an internal standard in bioanalytical assays, ultimately contributing to the robust development and evaluation of Cambendazole as a therapeutic agent. Further investigation to uncover the specific details from the primary literature would be beneficial for optimizing this synthetic route.

An In-depth Technical Guide to Cambendazole and its Deuterated Analog, Cambendazole-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the anthelmintic drug cambendazole and its stable isotope-labeled counterpart, cambendazole-d7. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and parasitology.

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic effective against a variety of gastrointestinal and pulmonary nematodes. Its deuterated analog, this compound, serves as a crucial internal standard for the accurate quantification of cambendazole in biological matrices and other samples. This guide will delve into the distinct characteristics, applications, and underlying scientific principles of both compounds.

Core Differences and Applications

The fundamental distinction between cambendazole and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium in the isopropyl ester group of the molecule. While this substitution results in a minimal change in chemical properties, it provides a significant mass difference that is readily detectable by mass spectrometry. This key difference dictates their primary applications:

-

Cambendazole: The pharmacologically active compound used in veterinary medicine to treat parasitic infections.

-

This compound: A non-radioactive, stable isotope-labeled internal standard used for the precise quantification of cambendazole in analytical assays.

The use of deuterated internal standards like this compound is critical in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. It allows for the correction of variability that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects, thereby ensuring the accuracy and reliability of the quantitative results.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of cambendazole and this compound is presented in the tables below. It is important to note that while specific pharmacokinetic data for this compound is not extensively published, the "deuterium kinetic isotope effect" can potentially lead to slight differences in metabolism and clearance compared to the non-deuterated form.

Table 1: Physicochemical Properties

| Property | Cambendazole | This compound |

| Molecular Formula | C₁₄H₁₄N₄O₂S | C₁₄H₇D₇N₄O₂S |

| Molecular Weight | 302.35 g/mol | 309.40 g/mol |

| CAS Number | 26097-80-3 | 1228182-48-6 |

| Appearance | White to off-white solid | Solid |

| Solubility | Sparingly soluble in organic solvents | Not extensively documented |

Table 2: Pharmacokinetic Parameters of Cambendazole (General)

| Parameter | Value/Description |

| Absorption | Poorly absorbed from the gastrointestinal tract |

| Metabolism | Primarily hepatic |

| Excretion | Mainly in feces, with a smaller portion in urine |

| Half-life | Varies depending on the animal species |

Mechanism of Action of Cambendazole

Cambendazole, like other benzimidazole anthelmintics, exerts its parasiticidal effect by targeting the protein tubulin. Specifically, it binds to β-tubulin subunits, inhibiting their polymerization into microtubules. Microtubules are essential components of the parasite's cytoskeleton, involved in vital cellular processes such as cell division, nutrient absorption, and intracellular transport. The disruption of microtubule formation leads to impaired cellular function, energy depletion, and ultimately, the death of the parasite.

Signaling Pathway of Benzimidazole Action

Caption: Mechanism of action of benzimidazoles like cambendazole.

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay is designed to assess the ability of a compound to inhibit the formation of microtubules from tubulin subunits.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

GTP solution (100 mM)

-

Test compound (Cambendazole) dissolved in a suitable solvent (e.g., DMSO)

-

Control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin-GTP mixture into the wells of a pre-chilled 96-well plate.

-

Add the test compound (Cambendazole) at various concentrations to the respective wells. Include wells with solvent control and control compounds.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Analyze the data to determine the effect of cambendazole on the rate and extent of tubulin polymerization.

In Vivo Efficacy Study of Cambendazole in Sheep

This protocol outlines a general procedure for evaluating the anthelmintic efficacy of cambendazole in a sheep model.

Animals:

-

Clinically healthy sheep naturally or experimentally infected with the target nematode species.

Procedure:

-

Acclimatization: House the sheep in a controlled environment for a period of acclimatization.

-

Pre-treatment Fecal Analysis: Collect individual fecal samples to determine the baseline parasite egg counts (eggs per gram of feces, EPG).

-

Randomization and Treatment: Randomly allocate the sheep into treatment and control groups. Administer cambendazole orally to the treatment group at the desired dosage. The control group receives a placebo.

-

Post-treatment Fecal Analysis: Collect fecal samples from all sheep at specified intervals post-treatment (e.g., 7 and 14 days).

-

Fecal Egg Count Reduction Test (FECRT): Calculate the percentage reduction in EPG for the treated group compared to the control group to determine the efficacy of the treatment.

-

(Optional) Necropsy: At the end of the study, a subset of animals from each group may be euthanized for worm burden determination in the gastrointestinal tract to confirm the FECRT results.

Use of this compound as an Internal Standard

The workflow for using this compound as an internal standard in a quantitative LC-MS analysis is depicted below.

Workflow for Quantitative Analysis using an Internal Standard

Caption: Workflow for using this compound as an internal standard.

Synthesis Overview

Synthesis of Cambendazole

The synthesis of cambendazole typically involves the reaction of a substituted o-phenylenediamine with a thiazole-containing reactant to form the benzimidazole core, followed by the introduction of the isopropyl carbamate group. Several synthetic routes have been described in the literature.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to that of cambendazole, with the key difference being the use of a deuterated starting material for the isopropyl group. For example, deuterated isopropanol (isopropanol-d8) could be used in the formation of the isopropyl carbamate moiety. The specific labeling pattern (d7) suggests that the methyl groups and the methine proton of the isopropyl group are deuterated.

Conclusion

Cambendazole and this compound are closely related molecules with distinct and complementary roles in parasitology and analytical chemistry. Cambendazole remains an important anthelmintic agent, while the development of its deuterated analog, this compound, has been instrumental in enabling accurate and reliable quantification for research, drug monitoring, and regulatory purposes. Understanding the differences and applications of both compounds is essential for professionals in the field of drug development and analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Cambendazole

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the known physical and chemical properties of the anthelmintic agent Cambendazole and explores the anticipated characteristics of its deuterated analogue. It outlines the scientific rationale for deuteration, details the necessary experimental protocols for characterization, and presents quantitative data in a structured format for clarity and comparison.

Introduction: The Rationale for Deuterating Cambendazole

Cambendazole is a benzimidazole-based anthelmintic agent effective against a range of gastrointestinal parasites.[1] In pharmaceutical research, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a well-established strategy to enhance a drug's pharmacokinetic profile.[2][3][4] This process, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the carbon-hydrogen (C-H) bond.[5][6][7]

This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which often involve the cleavage of a C-H bond as a rate-limiting step.[7][8] By decelerating metabolism, deuteration can lead to:

-

Improved Metabolic Stability: Increasing the drug's half-life and overall exposure (AUC).[6][9][10]

-

Reduced Dosing Frequency: Potentially allowing for once-daily administration instead of multiple doses.[11]

-

Lowered Toxicity: By reducing the formation of potentially toxic metabolites or altering metabolic pathways away from problematic routes (a phenomenon known as metabolic switching).[4][12][13]

-

Enhanced Efficacy and Safety: A more consistent pharmacokinetic profile can improve the overall therapeutic window.[6][9]

This guide will first establish the baseline physicochemical properties of non-deuterated Cambendazole and then extrapolate the expected properties of its deuterated form, supported by general principles and detailed experimental workflows for its definitive characterization.

Physical and Chemical Properties of Cambendazole (Non-Deuterated)

A summary of the reported physical and chemical properties of standard Cambendazole is presented below. These values serve as a critical baseline for comparison with its deuterated analogues.

| Property | Value | Reference(s) |

| IUPAC Name | Isopropyl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | [14][15] |

| CAS Number | 26097-80-3 | [14][15][16] |

| Molecular Formula | C₁₄H₁₄N₄O₂S | [14][15][16] |

| Molecular Weight | 302.35 g/mol | [14][15][16] |

| Appearance | Odorless, white crystalline solid; Light yellow to brown solid | [15][16][17] |

| Melting Point | 212-214 °C; 238-240 °C (with decomposition) | [1][14][15][16] |

| Solubility | Water: 0.02 mg/mL (practically insoluble); 3.03 mg/mL (with sonication) Organic Solvents: Soluble in alcohol, DMF, DMSO. Sparingly soluble in acetone. Quantitative: - DMSO: 10 mg/mL, 45 mg/mL, or 100 mg/mL (sonication/ultrasound may be needed) - DMF: 10 mg/mL | [15][16][17][18][19] |

| pKa (Predicted) | 9.99 ± 0.10 | [16][19] |

| Density (Estimated) | 1.4 ± 0.1 g/cm³ | [1] |

| UV max (0.1N HCl) | 319 nm, 232 nm | [15] |

Predicted Properties and Characterization of Deuterated Cambendazole

While specific experimental data for deuterated Cambendazole is not available in the public literature, its properties can be predicted based on established principles. Deuteration is expected to cause subtle but measurable changes in physicochemical properties.[6][7]

| Property | Cambendazole (Baseline) | Deuterated Cambendazole (Predicted) |

| Molecular Formula | C₁₄H₁₄N₄O₂S | C₁₄H₍₁₄₋ₓ₎DₓN₄O₂S (where 'x' is the number of deuterium atoms) |

| Molecular Weight | 302.35 g/mol | 302.35 + (1.006 * x) g/mol |

| Melting Point | 212-240 °C | May be slightly altered. Requires experimental determination.[7] |

| Solubility | See Table 2.0 | May be slightly altered due to changes in hydrophobicity. Requires experimental determination.[7] |

| pKa | ~9.99 | May exhibit minor changes; for example, the basicity of amines can be slightly increased upon deuteration.[6] Requires experimental determination. |

| Spectroscopic Signatures | Baseline spectra | NMR: Absence of ¹H signals and presence of corresponding signals in ²H NMR at deuterated positions. MS: A mass shift corresponding to the number of incorporated deuterium atoms. IR: Appearance of C-D bond stretching frequencies at lower wavenumbers than C-H stretches.[5][7] |

Experimental Protocols for Synthesis and Characterization

The definitive characterization of deuterated Cambendazole requires a suite of analytical techniques to confirm its identity, purity, and specific properties.

Synthesis of Deuterated Cambendazole

While a specific protocol for deuterated Cambendazole is not published, general methods for deuteration are well-established.[20] Synthesis would likely involve:

-

Selection of Deuteration Site: Identifying the metabolic "soft spots" on the Cambendazole molecule that are most susceptible to CYP-mediated oxidation. The isopropyl group and aromatic rings are likely candidates.

-

Deuteration Method: Employing techniques such as catalytic H-D exchange using a deuterium source (e.g., D₂O or D₂ gas) and a catalyst, or using deuterated building blocks in a de novo synthesis.[20][21]

-

Purification: Using methods like semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the final deuterated product with high chemical purity.[22]

Structural and Isotopic Purity Confirmation

NMR is the definitive method for confirming the precise location and extent of deuterium incorporation.[23][24]

-

Objective: To verify the position of deuterium atoms and quantify the isotopic enrichment.

-

Protocol:

-

Dissolve a precisely weighed sample of deuterated Cambendazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[22][25]

-

Acquire a high-resolution ¹H NMR spectrum. The integration of the signals corresponding to the protons at the deuteration sites will be significantly reduced or absent compared to the spectrum of non-deuterated Cambendazole.

-

The percentage of deuterium incorporation can be calculated by comparing the integrals of the signals at the labeled positions relative to an internal standard or a non-deuterated position on the molecule.[22]

-

Acquire a ¹³C NMR spectrum. Carbon atoms bonded to deuterium will show characteristic splitting patterns (e.g., a triplet for a -CD group) and a slight upfield shift, confirming the location of the label.

-

(Optional) Acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

MS is essential for confirming the molecular weight change and assessing isotopic distribution.[23][24][26]

-

Objective: To confirm the overall mass increase corresponds to the number of incorporated deuterium atoms and to assess the purity of the isotopologue.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The resulting mass spectrum should show a molecular ion peak shifted by +n Da, where 'n' is the number of deuterium atoms incorporated.

-

Analyze the isotopic cluster to determine the isotopic purity (e.g., the relative abundance of d₀, d₁, d₂, etc., species). For a high-purity sample, the desired deuterated isotopologue should be the most abundant species by a significant margin.

-

Physicochemical Property Determination

-

Melting Point: Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which can also provide information on polymorphism and decomposition.

-

Solubility: Equilibrium solubility is determined by adding an excess of the compound to a series of solvents (e.g., water, phosphate-buffered saline, organic solvents). The suspension is agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a calibrated HPLC-UV method to determine the concentration.

-

pKa: Determined by potentiometric titration or by UV-spectrophotometry in buffers of varying pH.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, rendered in DOT language, illustrate key concepts and workflows relevant to the study of deuterated Cambendazole.

Caption: Molecular structures of Cambendazole and a hypothetical d₇-analogue.

Caption: Impact of deuteration on metabolic pathways.

Caption: Workflow for the synthesis and characterization of deuterated Cambendazole.

References

- 1. echemi.com [echemi.com]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Cambendazole [drugfuture.com]

- 16. CAMBENDAZOL | 26097-80-3 [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Cambendazole | TargetMol [targetmol.com]

- 19. CAMBENDAZOL | 26097-80-3 [amp.chemicalbook.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Deuteration - ThalesNano [thalesnano.com]

- 22. rsc.org [rsc.org]

- 23. resolvemass.ca [resolvemass.ca]

- 24. nbinno.com [nbinno.com]

- 25. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™ | Analytics and Sample Preparation | Merck [merckmillipore.com]

- 26. Synthesis and mass spectrometry for isotopically labeled isopropyl 2-(4-thiazolyl)-5-benzimidazolecarbamate (cambendazole) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cambendazole-d7 (CAS Number: 1228182-48-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cambendazole-d7, a deuterated analog of the anthelmintic drug Cambendazole. This document collates available technical data, outlines relevant experimental protocols, and presents key biological pathways and analytical workflows. It is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties and Data

This compound is the isotopically labeled version of Cambendazole, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Cambendazole in various biological matrices.[1][2][3] The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be leveraged to study the metabolic fate of the parent compound. Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1228182-48-6 | [4] |

| Molecular Formula | C₁₄H₇D₇N₄O₂S | [5] |

| Molecular Weight | 309.39 g/mol | [5] |

| Synonyms | Isopropyl-d7 2-(4-thiazolyl)-5-benzimidazolecarbamate | [6] |

| Physical Form | Solid | [7] |

Synthesis of Cambendazole and its Deuterated Analog

While a specific, detailed synthesis protocol for this compound is not publicly available, a general understanding can be derived from the synthesis of Cambendazole and other benzimidazole derivatives, combined with standard techniques for isotopic labeling.

General Synthesis of the Benzimidazole Core

The synthesis of the benzimidazole ring system typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For Cambendazole, this would involve the reaction of 4-amino-3-nitroaniline with a thiazole-4-carboxylic acid derivative. This is a multi-step process that generally follows these key transformations:

-

Amine Protection and Nitration: Starting with a suitable aniline, a protecting group is introduced, followed by nitration to introduce a nitro group ortho to the amino group.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding a substituted o-phenylenediamine.

-

Condensation and Cyclization: The resulting o-phenylenediamine is reacted with a thiazole-4-carboxylic acid equivalent, often in the presence of a dehydrating agent or under high temperatures, to form the benzimidazole ring.

-

Functional Group Interconversion: Subsequent steps would involve the introduction of the carbamate side chain.

Incorporation of Deuterium

The seven deuterium atoms in this compound are located on the isopropyl group of the carbamate moiety. The introduction of this deuterated group is typically achieved late in the synthesis, often by reacting the benzimidazole intermediate with deuterated isopropyl chloroformate or a similar deuterated reagent. The synthesis of deuterated isopropanol, the precursor for these reagents, can be achieved through various methods, including the reduction of deuterated acetone.

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a benzimidazole derivative like Cambendazole, highlighting where deuteration could be introduced.

Mechanism of Action: Disruption of Microtubule Polymerization

The primary anthelmintic mechanism of action of Cambendazole, like other benzimidazoles, is the disruption of microtubule polymerization in parasitic helminths.[8]

-

Binding to β-tubulin: Cambendazole selectively binds to the β-tubulin subunit of the parasite's microtubules.[8]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.

-

Disruption of Cellular Functions: Microtubules are essential for various cellular functions in the parasite, including cell division, nutrient absorption, and intracellular transport. Their disruption leads to a cascade of cellular failures.

-

Parasite Paralysis and Death: The inability to maintain cellular integrity and function ultimately results in the paralysis and death of the parasite.

The following diagram illustrates this signaling pathway.

Metabolism of Cambendazole

-

Hydroxylation: The addition of a hydroxyl group to the benzimidazole ring or the thiazole ring.

-

Sulfoxidation: Oxidation of the sulfur atom in the thiazole ring.

-

Hydrolysis: Cleavage of the carbamate ester bond.

These metabolic reactions are primarily carried out by cytochrome P450 enzymes in the liver. The resulting metabolites are generally more polar and are more readily excreted in the urine.

The diagram below outlines the probable metabolic pathway of Cambendazole.

Experimental Protocol: Bioanalytical Method Using this compound as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Cambendazole in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The following is a representative experimental protocol for such an analysis.

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Cambendazole from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Cambendazole and this compound.

-

Cambendazole: e.g., m/z 303.1 → 245.1

-

This compound: e.g., m/z 310.1 → 252.1

-

-

Data Analysis: Quantify the amount of Cambendazole in the sample by comparing the peak area ratio of Cambendazole to this compound against a standard curve.

-

Bioanalytical Workflow Diagram

Conclusion

This compound serves as an essential tool for the accurate quantification of its parent drug, Cambendazole, in biological matrices. Its utility is rooted in its chemical and physical similarity to the unlabeled compound, allowing it to effectively account for variations in sample processing and analysis. While detailed public information on its synthesis and specific metabolic fate is limited, a strong understanding can be inferred from the broader knowledge of benzimidazole chemistry and pharmacology. This guide provides a foundational understanding for researchers and drug development professionals working with this important analytical standard.

References

- 1. Albendazole Sulfoxide-d7 | LGC Standards [lgcstandards.com]

- 2. lcms.cz [lcms.cz]

- 3. cerilliant.com [cerilliant.com]

- 4. This compound | CAS 1228182-48-6 | LGC Standards [lgcstandards.com]

- 5. Cambendazole | CAS 26097-80-3 | LGC Standards [lgcstandards.com]

- 6. shimadzu.com [shimadzu.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical research, clinical diagnostics, and metabolomics, the quest for precise and accurate quantification is paramount. Mass spectrometry (MS) stands out as a powerful technique for its sensitivity and selectivity. However, inherent variabilities in sample preparation, instrument response, and matrix effects can compromise the reliability of quantitative MS-based assays.[1] This technical guide delves into the core function of deuterated standards, a class of stable isotope-labeled internal standards, and elucidates their critical role in mitigating these challenges to ensure data of the highest quality and integrity.

Core Principles: Why Deuteration is the Gold Standard

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[2] This seemingly subtle modification imparts a key characteristic: a mass shift that allows the standard to be distinguished from its non-labeled counterpart (the analyte) by the mass spectrometer.[3] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte. This near-identical behavior is the cornerstone of its effectiveness as an internal standard.[4]

The primary function of a deuterated internal standard is to act as a reliable comparator that experiences the same analytical process variations as the analyte of interest. By adding a known concentration of the deuterated standard to a sample at the earliest stage of preparation, it co-exists with the analyte throughout extraction, purification, and analysis.[5] Any losses or variations encountered by the analyte will be mirrored by the deuterated standard. Consequently, by measuring the ratio of the analyte's signal to the deuterated standard's signal, these variations are normalized, leading to a highly accurate and precise quantification of the analyte.[6]

Key Advantages of Using Deuterated Standards:

-

Compensation for Matrix Effects: Biological matrices such as plasma, whole blood, and tissue homogenates are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for effective normalization.[6][7]

-

Correction for Sample Loss During Preparation: Steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction can lead to incomplete recovery of the analyte. A deuterated standard, added at the beginning of the workflow, accounts for these losses.[8]

-

Mitigation of Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift, are corrected for by the constant monitoring of the internal standard's signal relative to the analyte's.[3]

-

Improved Accuracy and Precision: The use of deuterated standards significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of quantitative assays, which is critical for regulatory submissions and clinical decision-making.[6]

Experimental Protocol: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

The therapeutic drug monitoring of immunosuppressants is a prime example of the critical application of deuterated standards. Precise measurement of drugs like tacrolimus, sirolimus, everolimus, and cyclosporine A is essential to prevent organ rejection while avoiding toxicity.[9][10] The following is a detailed methodology for their simultaneous quantification in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

1. Materials and Reagents:

-

Analytes: Tacrolimus, Sirolimus, Everolimus, Cyclosporine A

-

Deuterated Internal Standards: Tacrolimus-¹³C,d₂, Sirolimus-d₃, Everolimus-d₄, Cyclosporine A-d₁₂

-

Whole Blood (drug-free for calibration standards and quality controls)

-

Methanol (LC-MS grade)

-

Zinc Sulfate solution (0.1 M in water)

-

Ammonium Formate

-

Formic Acid

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetone (LC-MS grade)

2. Preparation of Solutions:

-

Stock Solutions: Prepare individual stock solutions of each analyte and deuterated internal standard in methanol.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the analyte stock solutions into drug-free whole blood to prepare a series of calibration standards covering the therapeutic range and at least three levels of QCs (low, medium, and high).

-

Internal Standard Working Solution: Prepare a solution containing a mixture of the deuterated internal standards in methanol. The concentration of each internal standard should be optimized to yield a response comparable to the mid-point of the calibration curve for its corresponding analyte.[11]

-

Precipitation Solution: Mix the internal standard working solution with a zinc sulfate solution and methanol.[12]

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of whole blood sample (calibrator, QC, or unknown), add 250 µL of the precipitation solution containing the deuterated internal standards.[13]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: 10 mM ammonium formate and 0.05% formic acid in water.

-

Mobile Phase B: 10 mM ammonium formate and 0.05% formic acid in methanol.

-

Gradient Elution: A gradient program is employed to separate the analytes.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

-

Quantitative Data Summary

The following tables summarize typical validation data for the LC-MS/MS method described above for the quantification of immunosuppressants.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [6]

| Analyte | Calibration Range | r² | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (CV%) |

| Tacrolimus | 0.5 - 42.2 ng/mL | > 0.99 | 0.5 | 104 | < 15 |

| Sirolimus | 0.6 - 49.2 ng/mL | > 0.99 | 0.6 | 110 | < 15 |

| Everolimus | 0.5 - 40.8 ng/mL | > 0.99 | 0.5 | 108 | < 15 |

| Cyclosporine A | 2 - 1250 ng/mL | > 0.99 | 2 | 118 | < 15 |

Table 2: Intra- and Inter-Assay Precision and Accuracy [6][14]

| Analyte | QC Level | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |

| Tacrolimus | Low | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| High | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| Sirolimus | Low | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| High | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| Everolimus | Low | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| High | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| Cyclosporine A | Low | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| High | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect [14]

| Analyte | Mean Extraction Recovery (%) | Relative Matrix Effect (CV%) |

| Tacrolimus | > 95 | < 5 |

| Sirolimus | > 95 | < 5 |

| Everolimus | > 95 | < 5 |

| Cyclosporine A | > 95 | < 5 |

Visualizing the Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the key workflows and logical relationships in the application of deuterated standards in mass spectrometry.

Caption: General workflow for quantitative analysis using deuterated standards in LC-MS/MS.

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and accurate quantitative analysis. Their ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow allows for effective normalization of variability arising from sample preparation, matrix effects, and instrument performance. The detailed experimental protocol and validation data for immunosuppressant monitoring highlight the practical application and profound impact of this technique in a clinical setting. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating high-quality data that can withstand scientific and regulatory scrutiny.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

- 9. Analysis of Immunosuppressant Drugs in Whole Blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. msacl.org [msacl.org]

- 14. academic.oup.com [academic.oup.com]

Cambendazole-d7: A Technical Guide to its Material Safety Data Sheet for Researchers and Drug Development Professionals

Introduction

Cambendazole-d7 is the deuterated form of Cambendazole, a broad-spectrum benzimidazole anthelmintic. This technical guide provides an in-depth overview of the material safety data for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the deuterated compound, this guide incorporates relevant data from studies on its non-deuterated counterpart, Cambendazole, with appropriate notations.

Chemical and Physical Properties

Table 1: Identification of this compound and Cambendazole

| Property | This compound | Cambendazole |

| Chemical Name | Isopropyl [5-(thiazol-2-yl)-1H-benzimidazol-2-yl]carbamate-d7 | Isopropyl [5-(thiazol-2-yl)-1H-benzimidazol-2-yl]carbamate |

| CAS Number | 1228182-48-6[1] | 26097-80-3[2] |

| Molecular Formula | C₁₄H₇D₇N₄O₂S[1] | C₁₄H₁₄N₄O₂S[2] |

| Molecular Weight | 309.39 g/mol [1] | 302.35 g/mol [2] |

Table 2: Physical Properties of Cambendazole

| Property | Value |

| Melting Point | 212-214 °C[3] |

| Solubility | Water: 3.03 mg/mL (Sonication is recommended)[4]DMSO: 45 mg/mL (Sonication is recommended)[4] |

| Appearance | White to off-white solid |

Toxicological Data

Comprehensive toxicological data for this compound is not available. The following table presents acute toxicity information for the non-deuterated form, Cambendazole, derived from veterinary studies. Researchers should handle this compound with caution, assuming a similar toxicological profile to Cambendazole until specific data becomes available.

Table 3: Acute Toxicity of Cambendazole

| Species | Route of Administration | Dose | Effects |

| Calves | Oral | 98.5 mg/kg | Associated with the death of 3 out of 8 calves. Lesions included marked pleural effusion, severe pulmonary edema, and necrotic lymphadenopathy[5]. |

| Horses | Oral | 10 mg/kg and 20 mg/kg | No toxicosis observed[6]. |

| Rats | Oral (in feed) | - | Part of the residual liver radioactivity was convertible to 5-nitrobenzimidazole, indicating a drug-related macromolecular residue. However, this residue is minimally bioavailable[7]. |

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for benzimidazole anthelmintics, including Cambendazole, involves the disruption of microtubule polymerization in parasitic helminths. These drugs exhibit selective toxicity by binding to the β-tubulin subunit of the parasite's microtubules with higher affinity than to the host's tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient uptake. The disruption of the microtubule network ultimately leads to the parasite's death.

Caption: Mechanism of Cambendazole action on parasite microtubules.

Experimental Protocols

Anthelmintic Activity Assay (Adult Worm Motility Assay)

This in vitro assay assesses the efficacy of a compound in inhibiting the motility of adult parasitic worms.

Methodology:

-

Parasite Collection: Collect adult helminths (e.g., Haemonchus contortus) from the gastrointestinal tract of freshly slaughtered, naturally infected animals.

-

Washing and Preparation: Wash the collected worms thoroughly with a suitable buffer (e.g., phosphate-buffered saline) to remove debris.

-

Incubation: Place a defined number of viable worms in a multi-well plate containing a suitable culture medium.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the wells. Include a negative control (vehicle only) and a positive control (a known anthelmintic).

-

Observation: Incubate the plates at a physiological temperature (e.g., 37°C) and observe the motility of the worms under a microscope at specific time points (e.g., 24, 48, 72 hours).

-

Data Analysis: Score the motility of the worms and calculate the percentage of inhibition for each concentration of the test compound.

Tubulin Polymerization Assay

This biochemical assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a negative control (vehicle only) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of microtubule polymer formed.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization for each concentration of the test compound to determine its inhibitory effect.

Caption: Workflow for assessing tubulin polymerization inhibition.

Handling and Safety Precautions

As with any chemical compound, proper safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). Researchers should consult the official SDS provided by the supplier before handling this compound and conduct their own risk assessment. The toxicological information provided is for the non-deuterated form and should be used as a guide for safe handling practices of the deuterated compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Cambendazole | TargetMol [targetmol.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Critical tests of suspension, paste, and pellet formulations of cambendazole in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cambendazole and nondrug macromolecules in tissue residues. [Cattle, rats, /sup 14/C tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application of Cambendazole-d7 in Pharmacokinetic Studies

Application Note AP-PK-011

Introduction

The use of stable isotope-labeled compounds, such as Cambendazole-d7, represents a significant advancement in the field of pharmacokinetics (PK).[][2] Deuterium-labeled molecules are chemically identical to their unlabeled counterparts but possess a greater mass, allowing for their distinct detection using mass spectrometry.[2] This property makes this compound an ideal internal standard for quantitative bioanalysis, as it exhibits the same chemical behavior, extraction recovery, and ionization efficiency as Cambendazole during sample preparation and analysis, thereby minimizing experimental variability and enhancing data accuracy.[]

Furthermore, the co-administration of a micro-dose of this compound with a therapeutic dose of Cambendazole allows each subject to serve as their own control, which is a powerful study design that improves the statistical reliability of the data.[][] This approach is invaluable for accurately determining key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).[] The strategic placement of deuterium atoms can also be used to investigate the metabolic fate of a drug. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration, an effect known as the kinetic isotope effect.[5][6] This can help in identifying metabolic pathways and potentially in designing new drug candidates with improved pharmacokinetic profiles.[5][7]

Cambendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds.[8][9] Like other benzimidazoles, its primary mechanism of action is the disruption of microtubule polymerization in parasites by binding to β-tubulin.[10] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure efficacy while minimizing potential toxicity.

Principle of the Method

This protocol describes a pharmacokinetic study in a relevant animal model (e.g., rats or beagle dogs) to characterize the plasma concentration-time profile of Cambendazole. The study utilizes this compound as an internal standard for the bioanalytical method. A known concentration of this compound is spiked into all plasma samples (including calibration standards, quality controls, and unknown study samples) prior to extraction. The samples are then processed and analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The ratio of the peak area of the analyte (Cambendazole) to the peak area of the internal standard (this compound) is used to quantify the concentration of Cambendazole in the unknown samples. This ratiometric measurement corrects for potential variations during sample processing and instrumental analysis, leading to highly accurate and precise results.[]

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection

-

Animal Model: Male Sprague Dawley rats (n=6 per group), weighing 200-250g, are used for this study. The animals are fasted overnight prior to dosing but have access to water ad libitum.

-

Dosing Formulation: Cambendazole is formulated in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water to a final concentration of 2 mg/mL.

-

Drug Administration: A single oral dose of 10 mg/kg Cambendazole is administered to each rat via oral gavage.

-

Blood Sampling: Approximately 200 µL of blood is collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. The tubes are immediately placed on ice and then centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until analysis.

Bioanalytical Phase: Sample Analysis by LC-MS/MS

-

Preparation of Standards and Quality Controls (QCs):

-

Stock solutions of Cambendazole and this compound are prepared in DMSO at a concentration of 1 mg/mL.

-

Working standard solutions of Cambendazole are prepared by serial dilution of the stock solution with 50:50 acetonitrile:water.

-

Calibration standards are prepared by spiking blank rat plasma with the working standard solutions to achieve final concentrations ranging from 1 to 2000 ng/mL.

-

QC samples are prepared in blank rat plasma at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 100 ng/mL), and high (HQC, 1500 ng/mL).

-

A working internal standard (IS) solution of this compound is prepared at a concentration of 100 ng/mL in acetonitrile.

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Cambendazole: Q1 291.1 -> Q3 231.1

-

This compound: Q1 298.1 -> Q3 238.1

-

-

Instrument parameters (e.g., collision energy, declustering potential) are optimized by infusing individual standard solutions.

-

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for Cambendazole following a single 10 mg/kg oral dose in rats, as determined using the described method with this compound as the internal standard.

| Parameter | Unit | Mean Value | Std. Deviation |

| Cmax (Maximum Plasma Concentration) | ng/mL | 1258 | 215 |

| Tmax (Time to Cmax) | h | 2.0 | 0.5 |

| AUC0-t (Area Under the Curve to last measurable point) | ngh/mL | 7850 | 980 |

| AUC0-inf (Area Under the Curve extrapolated to infinity) | ngh/mL | 8120 | 1050 |

| t1/2 (Elimination Half-life) | h | 5.8 | 1.2 |

| CL/F (Apparent Oral Clearance) | L/h/kg | 1.23 | 0.15 |

| Vz/F (Apparent Volume of Distribution) | L/kg | 10.2 | 1.8 |

Visualizations

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Postulated metabolic pathway for Cambendazole.

References

- 2. metsol.com [metsol.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Cambendazole - definition - Encyclo [encyclo.co.uk]

- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

Application Notes and Protocols for the Analysis of Cambendazole-d7 in Veterinary Drug Residues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cambendazole-d7 as an internal standard in the quantitative analysis of cambendazole residues in animal-derived food products. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.

Introduction

Cambendazole is a broad-spectrum benzimidazole anthelmintic used in veterinary medicine to treat parasitic infections in livestock.[1] The presence of its residues in food products of animal origin is a concern for consumer safety, leading regulatory bodies worldwide to establish Maximum Residue Limits (MRLs). Accurate and reliable analytical methods are crucial for monitoring these residues to ensure compliance with food safety standards. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.

Analytical Principle

The core principle of this analytical approach is isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction and clean-up procedures to isolate the analyte (cambendazole) and the internal standard. The final extract is analyzed by LC-MS/MS. By comparing the signal intensity of the native cambendazole to that of the deuterated internal standard, the concentration of the cambendazole residue in the original sample can be accurately determined.

A logical workflow for the analysis of Cambendazole using this compound as an internal standard is depicted below.

Caption: General workflow for veterinary drug residue analysis using an internal standard.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific matrices and laboratory conditions.

Materials and Reagents

-

Standards: Cambendazole (analytical grade), this compound (isotopic purity >98%)

-

Solvents: Acetonitrile, Methanol, Ethyl acetate (all LC-MS grade)

-

Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate, Sodium chloride

-

Solid Phase Extraction (SPE) Cartridges: C18 or polymeric reversed-phase cartridges

-

Water: Ultrapure water (18.2 MΩ·cm)

Sample Preparation: Extraction from Animal Tissue (e.g., Liver)

-

Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 100 µL of 100 ng/mL) to each sample, blank, and quality control sample.

-

Extraction: Add 10 mL of ethyl acetate to the tube. Homogenize with a high-speed disperser for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the upper ethyl acetate layer to a clean tube.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

Sample Clean-up: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of ultrapure water.

-

Sample Loading: Reconstitute the dried extract from step 3.2.7 in 1 mL of a suitable loading buffer (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |